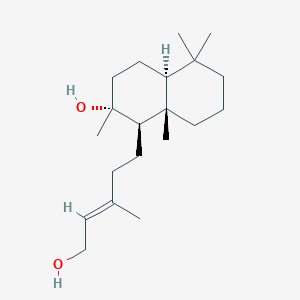

Labd-13-en-8,15-diol

Übersicht

Beschreibung

Labd-13-ene-8,15-diol (also known as labdane diol, labdane-8,15-diol, and labd-8,15-diol) is a natural diterpene alcohol found in various plant species, including the European larch (Larix decidua) and the common hop (Humulus lupulus). It is an important component of the essential oil of these plants and is also used in perfumery and cosmetics. Labd-13-ene-8,15-diol has been studied for its potential medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer activities.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Labd-13-en-8,15-diol hat eine signifikante Antitumoraktivität gezeigt. Es wurde festgestellt, dass es das Wachstum verschiedener Krebszelllinien hemmt, mit IC50-Werten im Bereich von 8,3 bis 21,3 µg/mL . Die Verbindung war besonders wirksam gegen die murinen Leukämiezell-Linien P388 .

Antibakterielle Aktivität

Die Verbindung hat antibakterielle Eigenschaften gezeigt. Es wurde festgestellt, dass es das Wachstum sowohl grampositiver Bakterien (Staphylococcus aureus, Bacillus cereus und Listeria monocytogenes) als auch gramnegativer Bakterien (Vibrio parahaemolyticus, Escherichia coli und Salmonella enteritidis) hemmt. Gramnegative Bakterien erwiesen sich als empfindlicher gegenüber der Verbindung .

Antivirale Aktivität

This compound hat antivirale Aktivität gegen das humane Rhinovirus 2 und 3 gezeigt. Dies deutet auf mögliche Anwendungen bei der Behandlung von durch diese Viren verursachten Krankheiten hin .

Syntheseanalyse

Die Synthese von this compound wurde sowohl durch Isolierung aus natürlichen Quellen als auch durch Laborsynthese angegangen. So wurde beispielsweise festgestellt, dass eine neuartige bifunktionelle Diterpensynthase aus Selaginella moellendorffii die Produktion einer eng verwandten Verbindung aus Geranylgeranyldiphosphat katalysiert.

Analyse der Molekülstruktur

Die Molekülstruktur von this compound wurde unter Verwendung von Techniken wie NMR und Röntgenkristallographie aufgeklärt. Diese Methoden haben das Vorhandensein des charakteristischen Labdanskeletts und der spezifischen funktionellen Gruppen bestätigt.

Analyse chemischer Reaktionen

Analyse physikalischer und chemischer Eigenschaften

Die physikalischen und chemischen Eigenschaften von this compound wurden untersucht. Beispielsweise wurden seine Auswirkungen auf Phospholipid-Doppelschichten mit Hilfe der Differential Scanning Calorimetry untersucht, wobei Wechselwirkungen mit den Doppelschichten festgestellt wurden, die für seine biologische Aktivität relevant sein könnten.

Anwendungen in der Wirkstoffabgabe

Die Löslichkeit der Verbindung und ihre Einarbeitung in Liposomen wurden untersucht, wobei eine hohe Einbaueffizienz für ihre Derivate berichtet wurde. Dies könnte für Anwendungen in der Wirkstoffabgabe von Vorteil sein.

Wirkmechanismus

Target of Action

Labd-13-ene-8,15-diol, also known as (E)-Labd-13-ene-8,15-diol, is a diterpene with the labdane skeleton . It shows strong anti-HRV2 and HRV3 activity, indicating that it targets Human Rhinoviruses (HRV2 and HRV3) . It also exhibits anti-lung and anti-laryngeal cancer activities against A549 and Hep2 cells . Furthermore, it inhibits the growth of gram-positive bacteria (Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes) and gram-negative bacteria (Vibrio parahaemolyticus, Escherichia coli, and Salmonella enteritidis) .

Mode of Action

Its antiviral, anticancer, and antibacterial activities suggest that it interacts with specific proteins or enzymes in these organisms, leading to inhibition of their growth or replication .

Biochemical Pathways

Labd-13-ene-8,15-diol is likely involved in the biosynthesis of oxygen-containing labdane-type diterpenes . A second ionization-initiated cyclization of copal-8-ol diphosphate is hypothesized to result in the formation of manoyl oxide isomers, while labd-13-ene-8α,15-diol could be formed either by phosphatase activity or type A diterpene synthase activity .

Pharmacokinetics

Its molecular weight of 3084986 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of Labd-13-ene-8,15-diol’s action is the inhibition of the growth or replication of certain viruses, cancer cells, and bacteria . This leads to its antiviral, anticancer, and antibacterial effects.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Labd-13-ene-8,15-diol interacts with various enzymes, proteins, and other biomolecules. It is synthesized from geranylgeranyl diphosphate (GGPP) in a two-step process involving two diterpene synthase (diTPS) enzymes . The first enzyme, a class II diTPS, catalyzes the protonation-initiated cyclization of GGPP to form labda-13-en-8-ol diphosphate . The second enzyme, a class I diTPS, then transforms these intermediates into Labd-13-ene-8,15-diol .

Cellular Effects

Labd-13-ene-8,15-diol has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of human cancer cells (A549 and Hep2) and human breast cancer (MDA-MB-231) cells . It induces apoptosis in these cells, leading to morphological alterations, nuclear condensation, and nuclear fragmentation .

Molecular Mechanism

The molecular mechanism of Labd-13-ene-8,15-diol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, likely through interactions with the enzymes involved in its biosynthesis .

Temporal Effects in Laboratory Settings

Over time, Labd-13-ene-8,15-diol shows significant effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of Labd-13-ene-8,15-diol vary with different dosages in animal models . While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, the compound has been found to inhibit tumor growth in ascetic models .

Metabolic Pathways

Labd-13-ene-8,15-diol is involved in specific metabolic pathways. It is synthesized from GGPP, a common precursor in the biosynthesis of terpenes . The enzymes involved in its biosynthesis likely play a key role in its metabolic pathway .

Subcellular Localization

The enzymes involved in its biosynthesis are targeted to the chloroplast, a major site of GGPP and diterpene production in plants

Eigenschaften

IUPAC Name |

(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOHDQKUMQKLMP-NUKBDRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

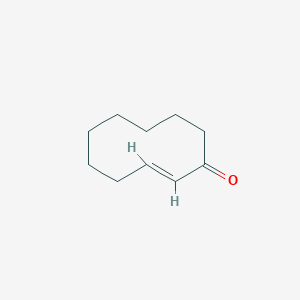

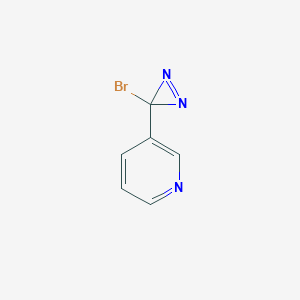

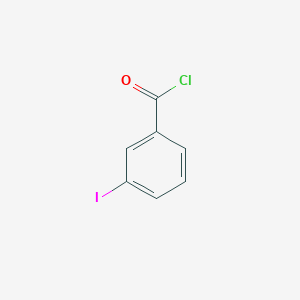

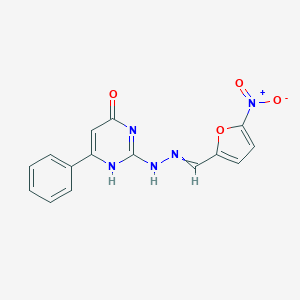

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

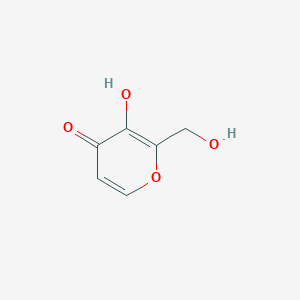

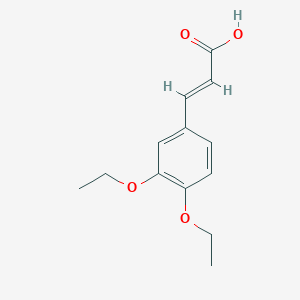

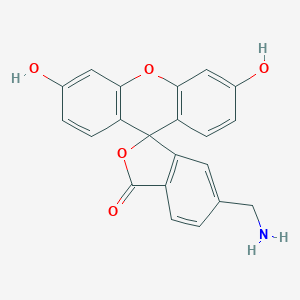

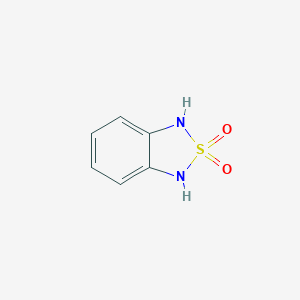

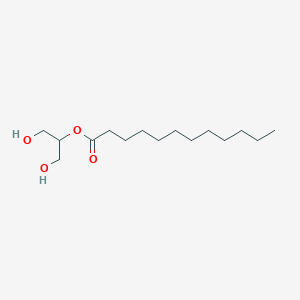

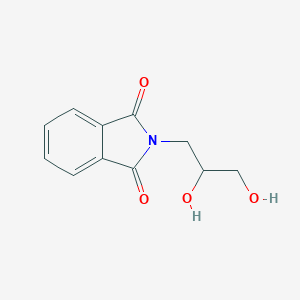

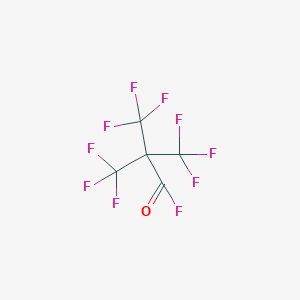

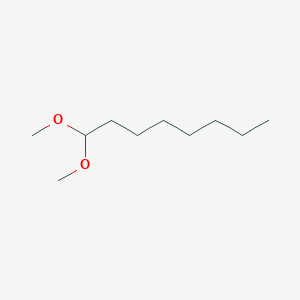

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B155002.png)